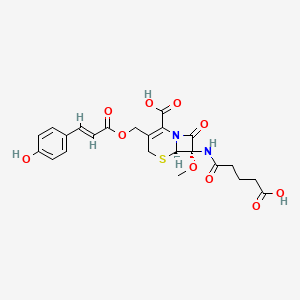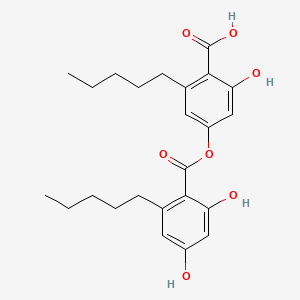
安齐酸
描述
Anziaic acid is a depside compound found in lichens, particularly in the Parmeliaceae family. It is characterized by its two phenolic rings, each with a pentyl side chain, and is an ester dimer of olivetolic acid . Anziaic acid is known for its antibacterial properties, primarily due to its ability to inhibit topoisomerase enzymes .
科学研究应用
Anziaic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Chemistry: In chemistry, anziaic acid is used as a model compound for studying depsides and their chemical properties. Its unique structure makes it an interesting subject for synthetic and mechanistic studies .
Biology: In biological research, anziaic acid is studied for its antibacterial properties. It has been shown to inhibit topoisomerase enzymes in bacteria, making it a potential candidate for developing new antibacterial agents .
Medicine: In medicine, anziaic acid’s ability to inhibit human topoisomerase II has garnered interest for its potential use in anticancer therapies. Its selective inhibition of bacterial topoisomerase I over human topoisomerase I also makes it a promising lead compound for developing antibacterial drugs .
Industry: In the industrial sector, anziaic acid’s antibacterial properties could be harnessed for developing antimicrobial coatings and materials.
作用机制
Target of Action
Anziaic acid, a depside found in lichens , primarily targets topoisomerase enzymes . These enzymes play essential roles in controlling the topological state of DNA, facilitating vital cellular functions including DNA replication, transcription, recombination, and repair . Anziaic acid has been identified as an inhibitor for both Yersinia pestis and Escherichia coli topoisomerase I . It also acts as an inhibitor of human topoisomerase II, but has little effect on human topoisomerase I .
Mode of Action
Anziaic acid works by inhibiting topoisomerase enzymes . Topoisomerase inhibitors are effective for antibacterial and anticancer therapy because they can lead to the accumulation of the intermediate DNA cleavage complex formed by the topoisomerase enzymes, which trigger cell death .
Biochemical Pathways
It is known that the compound interferes with the function of topoisomerase enzymes, which are involved in various dna transactions, including replication, transcription, and recombination . By inhibiting these enzymes, anziaic acid disrupts these critical cellular processes.
Result of Action
As a result of its action, anziaic acid exhibits antibacterial activity against Bacillus subtilis and a membrane permeable strain of E. coli . Its inhibition of topoisomerase enzymes leads to the accumulation of the intermediate DNA cleavage complex, triggering cell death . This makes anziaic acid a potential source for new antibacterial and anticancer compounds .
Action Environment
The action of anziaic acid may be influenced by various environmental factors. For instance, the compound is found in lichens , which are known to thrive in diverse environments, from arctic tundra to desert heat.
生化分析
Biochemical Properties
Anziaic acid plays a significant role in biochemical reactions, particularly as an antibacterial agent. It interacts with topoisomerase enzymes, inhibiting their function . Topoisomerases are crucial for DNA replication, transcription, recombination, and repair. By inhibiting these enzymes, anziaic acid prevents the proper functioning of bacterial cells, leading to their death . Additionally, anziaic acid has been shown to interact with human topoisomerase II, although it has little effect on human topoisomerase I .
Cellular Effects
Anziaic acid exhibits notable effects on various cell types and cellular processes. In bacterial cells, it inhibits topoisomerase enzymes, leading to the accumulation of DNA cleavage complexes and triggering cell death . In human cells, anziaic acid has been found to inhibit topoisomerase II, which can affect cell signaling pathways, gene expression, and cellular metabolism . This inhibition can lead to the disruption of normal cellular functions and potentially induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of anziaic acid involves its binding to topoisomerase enzymes, thereby inhibiting their activity . This inhibition prevents the enzymes from relieving the torsional strain in DNA during replication and transcription, leading to the accumulation of DNA cleavage complexes . The binding interactions of anziaic acid with topoisomerase enzymes are crucial for its antibacterial and anticancer properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of anziaic acid have been observed to change over time. The compound exhibits stability under standard conditions, but its antibacterial activity can diminish with prolonged exposure to environmental factors . In in vitro studies, anziaic acid has shown consistent antibacterial activity against Bacillus subtilis and a membrane-permeable strain of Escherichia coli . Long-term effects on cellular function have been observed, with anziaic acid inducing apoptosis in cancer cells over extended periods .
Dosage Effects in Animal Models
The effects of anziaic acid vary with different dosages in animal models. At lower doses, anziaic acid exhibits significant antibacterial activity without notable toxic effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, with specific dosages required to achieve optimal antibacterial and anticancer activity without inducing adverse effects .
Metabolic Pathways
Anziaic acid is involved in several metabolic pathways, particularly those related to its antibacterial and anticancer activities. It interacts with enzymes such as topoisomerases, which play a crucial role in DNA metabolism . The inhibition of these enzymes by anziaic acid affects metabolic flux and metabolite levels, leading to the disruption of normal cellular processes . Additionally, anziaic acid’s interaction with human topoisomerase II suggests its involvement in pathways related to cancer cell metabolism .
Transport and Distribution
Within cells and tissues, anziaic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the nucleus, where it can exert its inhibitory effects on topoisomerase enzymes . The distribution of anziaic acid within tissues is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
Anziaic acid exhibits specific subcellular localization, primarily targeting the nucleus due to its interactions with topoisomerase enzymes . This localization is crucial for its activity, as it allows anziaic acid to inhibit DNA replication and transcription processes directly . Additionally, post-translational modifications and targeting signals may influence the subcellular localization of anziaic acid, directing it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Anziaic acid can be synthesized from olivetolic acid through a series of chemical reactions. The process involves benzylation of the O-phenol positions, followed by condensation with trifluoroacetic anhydride . This method allows for the artificial production of anziaic acid in the laboratory.
Industrial Production Methods: While there is limited information on large-scale industrial production, the synthetic route involving olivetolic acid and trifluoroacetic anhydride could potentially be scaled up for industrial purposes. The use of condensing reagents like trifluoroacetic anhydride and dicyclohexylcarbodiimide makes the preparation of lichen depsides relatively straightforward .
化学反应分析
Types of Reactions: Anziaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of phenolic hydroxyl groups and ester linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize anziaic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ester linkages in anziaic acid.
Substitution: Nucleophilic substitution reactions can occur at the phenolic hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of anziaic acid, such as methylated or acetylated forms, depending on the specific reagents and conditions used .
相似化合物的比较
Anziaic acid is part of a class of compounds known as depsides, which are characterized by their ester linkages between phenolic rings. Similar compounds include:
- Perlatolic acid
- Dihydropicrolichenic acid
- 2’-O-methylanziaic acid
- 2-O-methylperlatolic acid
- Planaic acid
These compounds share structural similarities with anziaic acid but differ in the substitution patterns on the phenolic rings. Anziaic acid’s unique combination of antibacterial and potential anticancer properties sets it apart from these related compounds .
属性
IUPAC Name |
4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-pentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-3-5-7-9-15-11-17(25)13-19(26)22(15)24(30)31-18-12-16(10-8-6-4-2)21(23(28)29)20(27)14-18/h11-14,25-27H,3-10H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFYPHLCGVCBFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901169856 | |
| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641-68-9 | |
| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=641-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxy-3-hydroxy-5-pentylphenyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901169856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


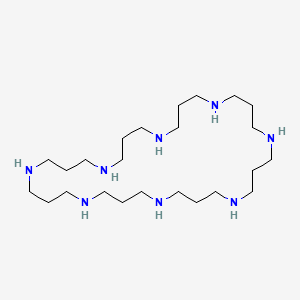
![2-[2-(4-Chlorophenyl)-5-(2-furyl)-4-oxazolyl]acetic acid](/img/structure/B1252912.png)
![2-[(1S,5R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,5a,8-tetrahydroxy-10a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1252914.png)
![[(2s)-3-Methyl-5-Oxo-2,5-Dihydrofuran-2-Yl]acetic Acid](/img/structure/B1252918.png)
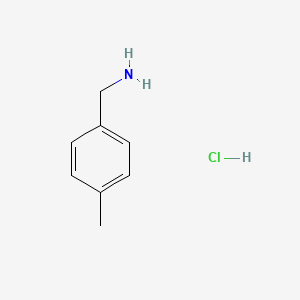
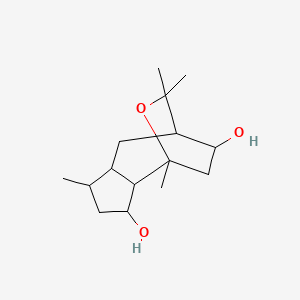
![(7S,9S)-9-acetyl-7-[(2S,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1252922.png)
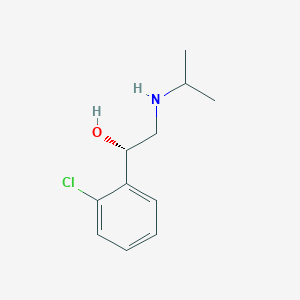
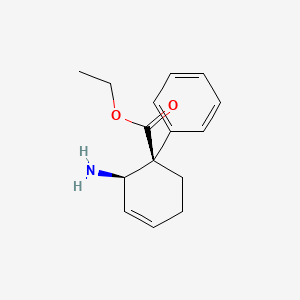
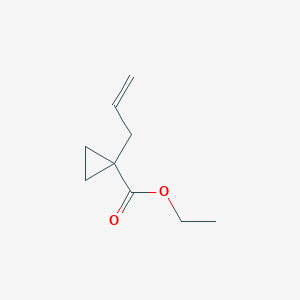
![[(2R,3S,4R,5R,6R)-2-[(2R,3S,4R,5R,6S)-2-[(2S)-3-[[(2R,3S)-5-[[(2R,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B1252927.png)
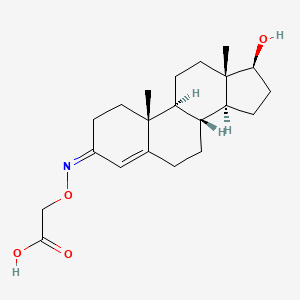
![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
